molecular formula C18H16ClN3O B10977148 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbohydrazide

2-(4-Chlorophenyl)-6-ethylquinoline-4-carbohydrazide

Cat. No.: B10977148
M. Wt: 325.8 g/mol
InChI Key: GLMOFCDECYSZGC-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-6-ethylquinoline-4-carbohydrazide is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbohydrazide typically involves the reaction of 4-chloroaniline with ethyl acetoacetate in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and hydrazide formation. The reaction conditions often involve refluxing the reactants in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and recrystallization to ensure the compound’s quality .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-6-ethylquinoline-4-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted quinoline derivatives .

Scientific Research Applications

2-(4-Chlorophenyl)-6-ethylquinoline-4-carbohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-6-ethylquinoline-4-carbohydrazide
  • 2-(4-Methylphenyl)-6-ethylquinoline-4-carbohydrazide
  • 2-(4-Fluorophenyl)-6-ethylquinoline-4-carbohydrazide

Uniqueness

2-(4-Chlorophenyl)-6-ethylquinoline-4-carbohydrazide is unique due to the presence of the chloro group, which can significantly influence its chemical reactivity and biological activity. The chloro group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H16ClN3O

Molecular Weight

325.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-6-ethylquinoline-4-carbohydrazide

InChI

InChI=1S/C18H16ClN3O/c1-2-11-3-8-16-14(9-11)15(18(23)22-20)10-17(21-16)12-4-6-13(19)7-5-12/h3-10H,2,20H2,1H3,(H,22,23)

InChI Key

GLMOFCDECYSZGC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)NN)C3=CC=C(C=C3)Cl

Origin of Product

United States

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